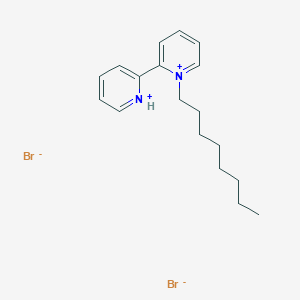
1-Octyl-2,2'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyl-2,2’-bipyridin-1-ium dibromide is a bipyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridine ring, and it is paired with two bromide ions.
Vorbereitungsmethoden
The synthesis of 1-Octyl-2,2’-bipyridin-1-ium dibromide typically involves the alkylation of 2,2’-bipyridine with an octyl halide, followed by the addition of a bromide source to form the dibromide salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Octyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations and further reduced to form quinoid structures.
Substitution Reactions: The bipyridinium core can undergo nucleophilic substitution reactions, where nucleophiles replace the bromide ions under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Octyl-2,2’-bipyridin-1-ium dibromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Octyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination with metal ions. The bipyridine ring can chelate metal ions, altering their electronic properties and facilitating various catalytic processes. The octyl group enhances the compound’s solubility in organic solvents, making it more versatile in different reaction environments .
Vergleich Mit ähnlichen Verbindungen
1-Octyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts such as:
1,1’-Diethyl-2,2’-bipyridinium dibromide: Similar in structure but with ethyl groups instead of octyl, leading to different solubility and reactivity properties.
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
The uniqueness of 1-Octyl-2,2’-bipyridin-1-ium dibromide lies in its long alkyl chain, which imparts distinct solubility and interaction characteristics, making it suitable for specific applications in organic and coordination chemistry .
Eigenschaften
CAS-Nummer |
154356-42-0 |
|---|---|
Molekularformel |
C18H26Br2N2 |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
1-octyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-10-15-20-16-11-8-13-18(20)17-12-7-9-14-19-17;;/h7-9,11-14,16H,2-6,10,15H2,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
GBERMXQDAABGBX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)

![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)


![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
